molecular formula C31H34N2O3 B12319958 Indacaterol interMediate

Indacaterol interMediate

Cat. No.: B12319958
M. Wt: 482.6 g/mol
InChI Key: OTINTMLHLKCOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indacaterol intermediate is a crucial compound in the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it suitable for once-daily dosing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indacaterol intermediate involves several steps. One common method starts with the reaction of 8-substituted oxy-5-®-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan to form the intermediate 5-[®-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-substituted oxy-(1H)-quinolin-2-one . This intermediate is then further processed to obtain indacaterol.

Industrial Production Methods

Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Indacaterol intermediate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions are typically derivatives of the this compound, which are then further processed to obtain the final active pharmaceutical ingredient, indacaterol .

Scientific Research Applications

Indacaterol intermediate has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of indacaterol, facilitating studies on beta-2 adrenergic agonists.

    Biology: Helps in understanding the biological pathways and mechanisms of action of beta-2 adrenergic agonists.

    Medicine: Crucial in the development of treatments for respiratory diseases like COPD.

    Industry: Used in the large-scale production of indacaterol for pharmaceutical applications

Comparison with Similar Compounds

Similar Compounds

    Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.

    Salmeterol: A long-acting beta-2 adrenergic agonist with a slower onset of action compared to indacaterol.

    Tiotropium: A long-acting muscarinic antagonist used for COPD

Uniqueness

Indacaterol stands out due to its rapid onset and prolonged duration of action, allowing for once-daily dosing. This makes it more convenient for patients compared to other similar compounds that may require multiple doses per day .

Properties

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINTMLHLKCOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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